Lipophilicity (XLogP3-AA) Versus 2,6-Dichloro-3-(2-chloroethyl)quinoline and 2,6-Dichloro-8-methylquinoline
The target compound exhibits an XLogP3-AA of 5.0, which is 0.4 log units higher than its des‑methyl analog 2,6‑dichloro‑3‑(2‑chloroethyl)quinoline (XLogP 4.6) and 0.9 log units higher than the non‑chloroethyl analog 2,6‑dichloro‑8‑methylquinoline (XLogP 4.1) [1][2][3]. The 0.4‑unit increase reflects the methyl group’s contribution to hydrophobicity; the 0.9‑unit gain combines the effect of both the methyl and the chloroethyl side chain. Higher logP directly enhances predicted membrane permeability and alters reverse‑phase chromatographic retention, enabling better separation and bioavailability forecasting in medicinal chemistry campaigns [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.0 |
| Comparator Or Baseline | 2,6-Dichloro-3-(2-chloroethyl)quinoline: 4.6; 2,6-Dichloro-8-methylquinoline: 4.1 |
| Quantified Difference | +0.4 vs. des‑methyl analog; +0.9 vs. non‑chloroethyl analog |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Prospective buyers who require a quinoline with logP ≥5 for blood‑brain barrier penetration or specific solid‑phase extraction conditions cannot achieve this with the des‑methyl or non‑chloroethyl alternatives.
- [1] PubChem Compound Summary for CID 17039822, 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline. National Library of Medicine, 2026. View Source
- [2] PubChem Compound Summary for CID 12591904, 2,6-Dichloro-3-(2-chloroethyl)quinoline. National Library of Medicine, 2026. View Source
- [3] PubChem Compound Summary for CID 64208060, 2,6-Dichloro-8-methylquinoline. National Library of Medicine, 2026. View Source
